

An In-depth Technical Guide to the Molecular Structure of 1-Chloropinacolone

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Compound of Interest

Compound Name: 1-Chloropinacolone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **1-Chloropinacolone** (also known as 1-chloro-3,3-dimethyl-2-butanone). The document details its chemical identity, physicochemical properties, and spectroscopic characteristics. It includes detailed experimental protocols for spectroscopic analysis and a logical workflow for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

1-Chloropinacolone is a halogenated ketone with the chemical formula $C_6H_{11}ClO$.^[1] It is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Table 1: Chemical Identifiers for **1-Chloropinacolone**

Identifier	Value
IUPAC Name	1-chloro-3,3-dimethylbutan-2-one
Synonyms	1-Chloropinacolone, Chloromethyl tert-butyl ketone, α -Chloropinacolin
CAS Number	13547-70-1
Molecular Formula	C ₆ H ₁₁ ClO
Molecular Weight	134.60 g/mol [1]
Canonical SMILES	<chem>CC(C)(C)C(=O)CCl</chem>
InChI Key	ULSAJQMHTGKPIY-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **1-Chloropinacolone**

Property	Value
Appearance	Clear, slightly yellow liquid
Melting Point	-13 °C
Boiling Point	170-173 °C
Density	1.025 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.442
Solubility	Insoluble in water, soluble in organic solvents.

Molecular Structure and Spectroscopic Data

The molecular structure of **1-Chloropinacolone** features a carbonyl group with a chloromethyl group on one side and a tert-butyl group on the other. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint. As an α -halo ketone, the preferred conformation is a cisoid arrangement where the halogen and carbonyl group are in the same plane to minimize steric hindrance.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: ^1H NMR Spectral Data for **1-Chloropinacolone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.410	Singlet	2H	$-\text{CH}_2\text{Cl}$
1.221	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 , Instrument: 400 MHz

Table 4: Predicted ^{13}C NMR Spectral Data for **1-Chloropinacolone**

Chemical Shift (δ) ppm	Carbon Assignment
~205-220	$\text{C}=\text{O}$ (Ketone)
~40-50	$-\text{CH}_2\text{Cl}$
~35-45	$-\text{C}(\text{CH}_3)_3$
~25-35	$-\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 5: Characteristic IR Absorption Peaks for **1-Chloropinacolone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970	Strong	C-H stretch (sp ³ hybridized carbons)
~1725	Strong	C=O stretch (ketone)
~1470	Medium	C-H bend (CH ₂ and CH ₃)
~1370	Medium	C-H bend (tert-butyl group)
~700-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Key Mass Spectrometry Peaks and Putative Fragment Assignments for **1-Chloropinacolone**

m/z	Putative Fragment
134/136	[M] ⁺ (Molecular ion, showing isotopic pattern for Chlorine)
85	[M - CH ₂ Cl] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation, often the base peak)
41	[C ₃ H ₅] ⁺

Experimental Protocols

Synthesis of 1-Chloropinacolone

A common method for the synthesis of **1-Chloropinacolone** is the direct chlorination of pinacolone.[\[3\]](#)

Protocol: Chlorination of Pinacolone in a Tubular Reactor

- **Reactant Preparation:** Pinacolone and chlorine gas are used as the primary reactants.
- **Reaction Setup:** A tubular reactor equipped with an external cooling water system is employed.
- **Reaction Execution:** Pinacolone and chlorine are continuously fed into the tubular reactor at a specific molar ratio. The exothermic heat of reaction is managed by the external cooling water.
- **Work-up and Purification:** The reaction product mixture is subjected to vacuum distillation to separate **1-Chloropinacolone** from unreacted pinacolone and byproducts. The unreacted pinacolone can be recycled back into the reactor.
- **Analysis:** The purity of the final product is determined using gas chromatography (GC). This method has been shown to yield product purities of over 97%.[\[3\]](#)

Spectroscopic Analysis

Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **1-Chloropinacolone** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean NMR tube. For ^{13}C NMR, a more concentrated solution (50-100 mg) may be necessary.[\[4\]](#)
- **Instrument Parameters (^1H NMR):**
 - Spectrometer: 400 MHz
 - Pulse Program: Standard single-pulse sequence
 - Spectral Width: 0-12 ppm
 - Number of Scans: 16
 - Relaxation Delay: 1 s

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Spectral Width: 0-220 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2 s
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

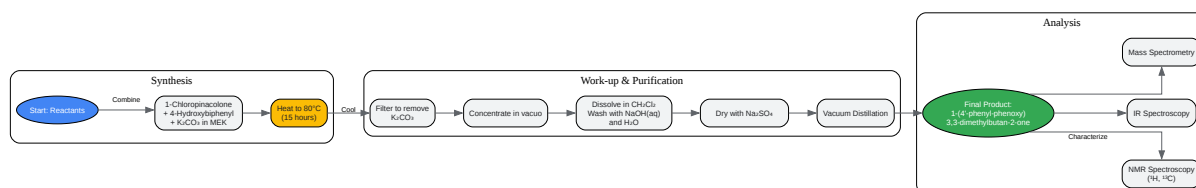
- Sample Preparation: Place a single drop of neat **1-Chloropinacolone** directly onto the ATR crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-Chloropinacolone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- **GC Parameters:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
- **MS Parameters:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 35-200.
 - **Ion Source Temperature:** 230 °C.
- **Data Analysis:** Identify the peak corresponding to **1-Chloropinacolone** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of **1-Chloropinacolone**, specifically highlighting its use in a Williamson ether synthesis.



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Caption: Workflow for the synthesis and characterization of a **1-Chloropinacolone** derivative.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of **1-Chloropinacolone**, supported by comprehensive data tables and experimental protocols. The information presented herein is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, facilitating a deeper understanding and effective utilization of this important chemical intermediate.

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